(1-Cyclohexyl-3-methyl-1H-pyrazol-4-YL)methanol
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Overview
Description
(1-Cyclohexyl-3-methyl-1H-pyrazol-4-YL)methanol is an organic compound with the molecular formula C11H18N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexyl-3-methyl-1H-pyrazol-4-YL)methanol typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexyl-3-methyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
(1-Cyclohexyl-3-methyl-1H-pyrazol-4-YL)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Cyclohexyl-3-methyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-pyrazol-3-yl)methanol: Similar structure but lacks the cyclohexyl group.
(1-Cyclohexyl-1H-pyrazol-4-yl)methanol: Similar structure but lacks the methyl group at the 3-position.
Uniqueness
(1-Cyclohexyl-3-methyl-1H-pyrazol-4-YL)methanol is unique due to the presence of both the cyclohexyl and methyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(1-cyclohexyl-3-methylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C11H18N2O/c1-9-10(8-14)7-13(12-9)11-5-3-2-4-6-11/h7,11,14H,2-6,8H2,1H3 |
InChI Key |
BBLGKHBYQWVWCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CO)C2CCCCC2 |
Origin of Product |
United States |
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